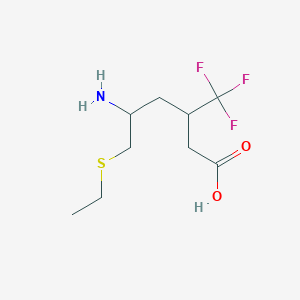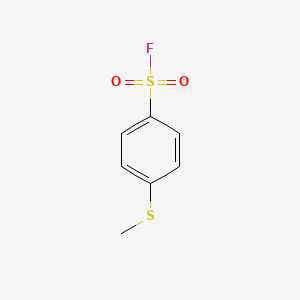
4-(Methylsulfanyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H7FO2S2 It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with a methylsulfanyl group (-SCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-(Methylsulfanyl)benzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst like 18-crown-6 ether in acetonitrile . This method provides a straightforward route to the desired sulfonyl fluoride derivative under mild reaction conditions.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of large-scale fluorination processes. These processes typically employ fluorinating agents such as sulfur tetrafluoride (SF4) or sulfuryl fluoride (SO2F2) to convert sulfonyl chlorides to sulfonyl fluorides . The choice of fluorinating agent and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in an appropriate solvent (e.g., dichloromethane).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Sulfonyl Hydrides: Formed from the reduction of the sulfonyl fluoride group.
Scientific Research Applications
4-(Methylsulfanyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)benzene-1-sulfonyl fluoride involves its electrophilic sulfonyl fluoride group, which can react with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes . This reaction leads to the formation of a covalent bond between the compound and the enzyme, resulting in irreversible inhibition of the enzyme’s activity. The methylsulfanyl group can also undergo oxidation, further modifying the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)phenoxybenzene-1-sulfonyl fluoride: Similar structure with an additional phenoxy group.
4-(Methylphenyl)benzene-1-sulfonyl fluoride: Similar structure with a methylphenyl group instead of a methylsulfanyl group.
Benzenesulfonic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
4-(Methylsulfanyl)benzene-1-sulfonyl fluoride is unique due to its specific combination of a sulfonyl fluoride group and a methylsulfanyl group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in organic synthesis, enzyme inhibition studies, and industrial processes .
Properties
Molecular Formula |
C7H7FO2S2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
4-methylsulfanylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 |
InChI Key |
QAVOFKLIBPKCOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13216810.png)

![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol](/img/structure/B13216824.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile](/img/structure/B13216825.png)

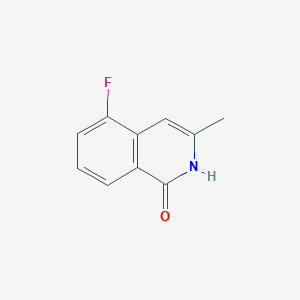
![[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid](/img/structure/B13216834.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13216837.png)
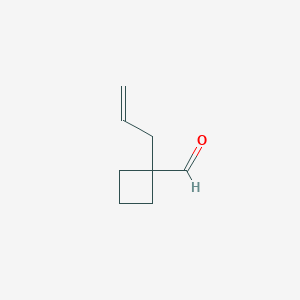
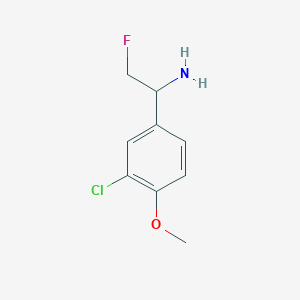
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13216880.png)

![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
